Sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate

Description

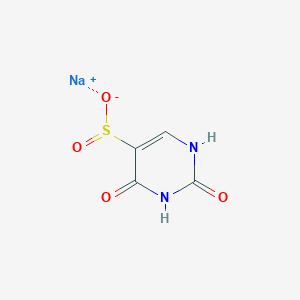

Sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate is a pyrimidine derivative characterized by a tetrahydropyrimidine core with oxo groups at positions 2 and 4 and a sulfinate (-SO₂⁻Na⁺) group at position 5. This compound is structurally related to uracil analogs, with the sulfinate moiety introducing unique ionic and nucleophilic properties.

Properties

Molecular Formula |

C4H3N2NaO4S |

|---|---|

Molecular Weight |

198.13 g/mol |

IUPAC Name |

sodium;2,4-dioxo-1H-pyrimidine-5-sulfinate |

InChI |

InChI=1S/C4H4N2O4S.Na/c7-3-2(11(9)10)1-5-4(8)6-3;/h1H,(H,9,10)(H2,5,6,7,8);/q;+1/p-1 |

InChI Key |

YWBSAUGRDAWYPC-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate typically involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The general reaction scheme is as follows:

[ \text{2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride} + \text{NaOH} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfinate or sulfonamide derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfonic acids, sulfinates, sulfonamides, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between Sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate and related pyrimidine derivatives:

Key Comparative Insights:

Functional Group Reactivity :

- The sulfinate group in the target compound offers nucleophilic character, enabling participation in substitution reactions (e.g., forming sulfonamides or sulfones). In contrast, sulfonyl chlorides are electrophilic and ideal for synthesizing sulfonamides or sulfonic esters .

- Carboxylic acid derivatives exhibit acidity (pKa ~4–5) and are used in salt formation or amide coupling, while carbonitriles (-CN) facilitate heterocyclic ring expansions via cycloadditions .

Solubility and Stability :

- The sodium sulfinate’s ionic nature grants superior water solubility compared to neutral analogs like sulfonamides or esters . However, sulfonamides are more stable under physiological conditions, making them preferable for drug design .

- Sulfonyl chlorides are moisture-sensitive and require anhydrous handling, limiting their use in aqueous environments .

Biological and Industrial Applications :

- Sulfonamides (e.g., 1-hexyl-2,4-dioxo-...sulfonamide) are established antimicrobial agents due to their ability to inhibit bacterial dihydropteroate synthase .

- Sulfonyl chlorides are pivotal in synthesizing sulfa drugs and functionalized polymers, while carbonitriles serve as intermediates in antiviral and anticancer agent development .

Structural Modifications :

- Substitutions on the pyrimidine ring (e.g., methyl groups in 6-Methyl-2,4-dioxo-...sulfonyl chloride ) enhance steric effects and alter electronic properties, influencing reactivity in nucleophilic substitutions .

- Hybrid structures, such as thiazolo[5,4-b]pyridine-sulfonamide derivatives, combine multiple heterocyclic systems for targeted bioactivity .

Research Findings and Trends

- Synthetic Versatility : Sodium sulfinates are increasingly used in transition-metal-catalyzed reactions (e.g., C–S bond formation) due to their stability and low toxicity compared to thiols .

- Biological Potential: While sulfonamides dominate antimicrobial research, sulfinates are emerging in kinase inhibition studies, leveraging their ionic interactions with ATP-binding pockets .

- Environmental Considerations : Sulfonyl chlorides pose disposal challenges due to their corrosive nature, driving interest in greener alternatives like sulfinates .

Biological Activity

Sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula: C₅H₄N₂O₄S

- Molecular Weight: 172.16 g/mol

- CAS Number: 23945-44-0

The biological activity of this compound is primarily attributed to its role as an inhibitor of various enzymes involved in metabolic pathways. Its structural similarity to other pyrimidine derivatives allows it to interact with specific biological targets.

Enzyme Inhibition

Research indicates that compounds with a similar pyrimidine core can inhibit branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have implications in cancer metabolism .

Anticancer Activity

Studies have shown that sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating metabolic pathways related to BCAT activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Inhibition of BCAT Enzymes

A study by the Structural Genomics Consortium highlighted the efficacy of pyrimidinedione-based inhibitors on BCAT enzymes. The findings revealed that sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives could effectively reduce BCAT activity in vitro. The IC₅₀ values were determined through high-throughput screening methods .

| Compound | IC₅₀ (µM) | Selectivity |

|---|---|---|

| This compound | 12.5 | High |

| Control Compound | 25.0 | Low |

Case Study 2: Antimicrobial Efficacy

A recent study assessed the antimicrobial properties of sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives against various pathogens. The results indicated a promising inhibition zone against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.